![molecular formula C16H14ClF3N2O3S B7701521 N-(2,6-dimethylphenyl)-2-(N-methyl4-chlorobenzenesulfonamido)acetamide](/img/structure/B7701521.png)
N-(2,6-dimethylphenyl)-2-(N-methyl4-chlorobenzenesulfonamido)acetamide
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Overview
Description
N-(2,6-dimethylphenyl)-2-(N-methyl4-chlorobenzenesulfonamido)acetamide, commonly known as DMSO2, is a sulfone compound that has been widely used in scientific research. It is a potent oxidant and has been shown to have various biochemical and physiological effects.
Scientific Research Applications
DMSO2 has been extensively used in scientific research as a potent oxidant. It has been shown to induce oxidative stress in various cell lines and animal models. DMSO2 has also been used as a reagent in organic synthesis and as a solvent in chemical reactions. In addition, DMSO2 has been used as a probe to study the redox status of cells and tissues.
Mechanism of Action
The mechanism of action of DMSO2 is primarily through its ability to generate reactive oxygen species (ROS). DMSO2 can undergo a two-electron reduction to form a radical anion, which can then react with oxygen to generate superoxide anion. Superoxide anion can then undergo dismutation to form hydrogen peroxide, which can further react with other molecules to generate highly reactive hydroxyl radicals. These ROS can then react with cellular components such as proteins, lipids, and DNA, leading to oxidative damage.
Biochemical and Physiological Effects:
DMSO2 has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells. DMSO2 has also been shown to induce autophagy in various cell lines. In addition, DMSO2 has been shown to modulate the expression of various genes involved in oxidative stress, inflammation, and cell signaling.
Advantages and Limitations for Lab Experiments
DMSO2 has several advantages for lab experiments. It is a potent oxidant and can induce oxidative stress in various cell lines and animal models. It is also relatively stable and can be stored for long periods of time. However, DMSO2 has some limitations as well. It is highly reactive and can cause oxidative damage to cellular components. In addition, DMSO2 can be toxic at high concentrations and should be used with caution.
Future Directions
There are several future directions for research on DMSO2. One direction is to study the role of DMSO2 in cancer therapy. DMSO2 has been shown to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells, and further research is needed to explore its potential as a cancer therapeutic agent. Another direction is to study the effects of DMSO2 on the immune system. DMSO2 has been shown to modulate the expression of various genes involved in inflammation, and further research is needed to explore its potential as an anti-inflammatory agent. Finally, further research is needed to explore the potential of DMSO2 as a redox probe to study the redox status of cells and tissues.
Synthesis Methods
DMSO2 can be synthesized by the reaction of N-methyl-4-chlorobenzenesulfonamide with 2,6-dimethylphenylacetyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out at room temperature. The product is then purified by column chromatography to obtain pure DMSO2.
properties
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-methylamino]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3N2O3S/c1-22(26(24,25)14-7-5-12(17)6-8-14)10-15(23)21-13-4-2-3-11(9-13)16(18,19)20/h2-9H,10H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQJALRZIGYIFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=CC(=C1)C(F)(F)F)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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